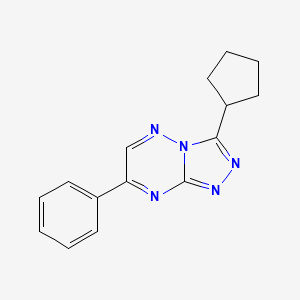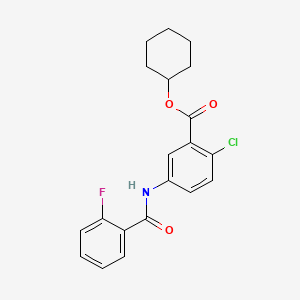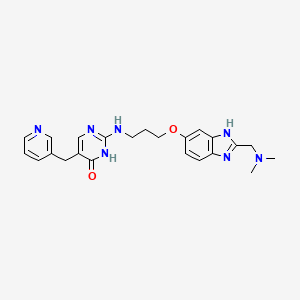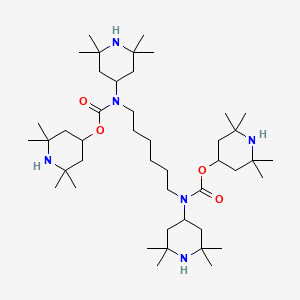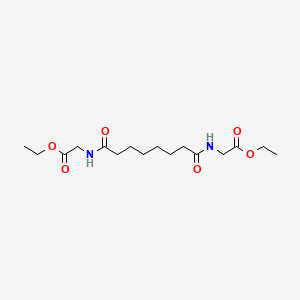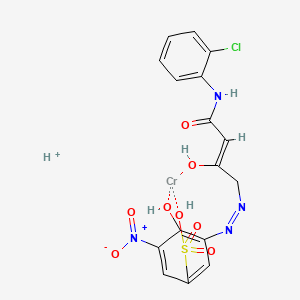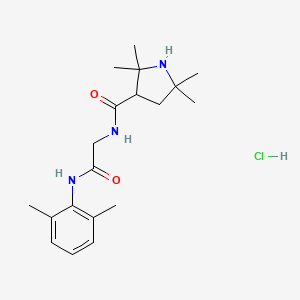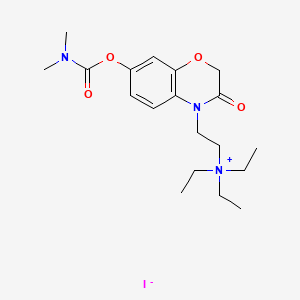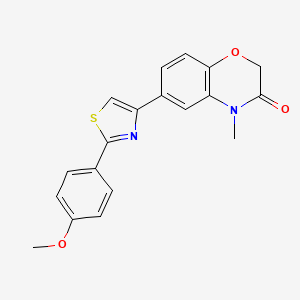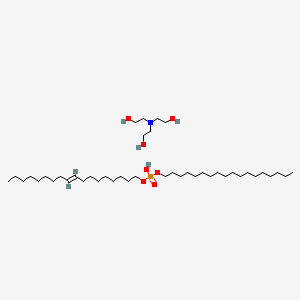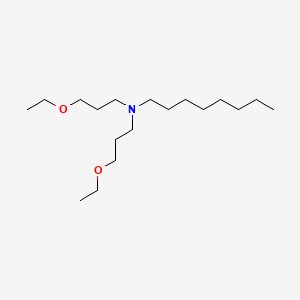
N,N-bis(3-ethoxypropyl)octan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amines, N-(C8-18 and C18-unsaturated alkyl)trimethylenedi-, ethoxylated is a complex chemical compound that belongs to the class of ethoxylated amines. These compounds are characterized by the presence of long-chain alkyl groups (ranging from 8 to 18 carbon atoms) and unsaturated alkyl groups, which are linked through a trimethylene bridge and further ethoxylated. This compound is known for its surfactant properties, making it useful in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Amines, N-(C8-18 and C18-unsaturated alkyl)trimethylenedi-, ethoxylated typically involves the reaction of long-chain alkylamines with ethylene oxide. The process can be summarized as follows:
Alkylation: Long-chain alkylamines (C8-18) are reacted with ethylene oxide under controlled conditions.
Ethoxylation: The resulting product is further ethoxylated by reacting with additional ethylene oxide to achieve the desired degree of ethoxylation.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reaction conditions such as temperature, pressure, and the molar ratio of reactants are carefully controlled to ensure high yield and purity. The process involves:
Batch or Continuous Reactors: Depending on the scale, either batch or continuous reactors are used.
Catalysts: Catalysts may be employed to enhance the reaction rate and selectivity.
Purification: The final product is purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Amines, N-(C8-18 and C18-unsaturated alkyl)trimethylenedi-, ethoxylated can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted amines and other derivatives.
Scientific Research Applications
Amines, N-(C8-18 and C18-unsaturated alkyl)trimethylenedi-, ethoxylated has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the formulation of biological buffers and reagents.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Widely used in the production of detergents, emulsifiers, and dispersants.
Mechanism of Action
The mechanism by which Amines, N-(C8-18 and C18-unsaturated alkyl)trimethylenedi-, ethoxylated exerts its effects is primarily through its surfactant properties. The compound reduces the surface tension of liquids, allowing for better mixing and interaction of different phases. The molecular targets and pathways involved include:
Surface Tension Reduction: The ethoxylated groups interact with water molecules, reducing surface tension.
Micelle Formation: The compound can form micelles, which encapsulate hydrophobic substances, enhancing their solubility in aqueous solutions.
Comparison with Similar Compounds
Similar Compounds
Amines, C8-18 and C18-unsaturated alkyl: Similar in structure but without the ethoxylation.
Amines, N-(C16-18 and C18-unsaturated alkyl)trimethylenedi-, ethoxylated: Similar but with different alkyl chain lengths.
Uniqueness
Amines, N-(C8-18 and C18-unsaturated alkyl)trimethylenedi-, ethoxylated is unique due to its specific combination of alkyl chain lengths and degree of ethoxylation, which imparts distinct surfactant properties. This makes it particularly effective in applications requiring high solubility and surface activity.
Properties
Molecular Formula |
C18H39NO2 |
|---|---|
Molecular Weight |
301.5 g/mol |
IUPAC Name |
N,N-bis(3-ethoxypropyl)octan-1-amine |
InChI |
InChI=1S/C18H39NO2/c1-4-7-8-9-10-11-14-19(15-12-17-20-5-2)16-13-18-21-6-3/h4-18H2,1-3H3 |
InChI Key |
LQFJXQYYUDJVSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN(CCCOCC)CCCOCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



